2-[(3-Bromobenzyl)sulfanyl]pyrimidine
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Overview
Description
“2-[(3-Bromobenzyl)sulfanyl]pyrimidine” is a chemical compound used in scientific research. Its unique properties make it suitable for various applications, such as drug discovery, organic synthesis, and molecular biology studies. It has a molecular weight of 281.18 .
Synthesis Analysis
Pyrimidines, including “2-[(3-Bromobenzyl)sulfanyl]pyrimidine”, can be synthesized through various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of “2-[(3-Bromobenzyl)sulfanyl]pyrimidine” is represented by the Inchi Code: 1S/C11H9BrN2S/c12-10-4-1-3-9 (7-10)8-15-11-13-5-2-6-14-11/h1-7H,8H2 .Chemical Reactions Analysis
Pyrimidines, including “2-[(3-Bromobenzyl)sulfanyl]pyrimidine”, can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Scientific Research Applications
Formation of Medium-Ring Heterocycles
“2-[(3-Bromobenzyl)sulfanyl]pyrimidine” can be used in the regioselective synthesis of medium-sized heterocycles . These heterocycles are significant in organic chemistry as they are the structural core of a large number of biologically important natural products . The formation of medium-ring heterocycles has been achieved by the intramolecular metal-mediated cyclization, especially Pd-catalyzed .
Intramolecular Heck Reaction
The intramolecular Heck reaction of appropriately tethered substrates has been extensively used for the construction of medium-ring heterocycles . A substrate having an activated Michael type olefinic fragment smoothly undergoes the intramolecular cyclization via the endo-trig mode . This is perhaps due to the minimization of entropy factor and transannular interaction .
Anti-Inflammatory Activities
Pyrimidines, including “2-[(3-Bromobenzyl)sulfanyl]pyrimidine”, display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Synthesis of Novel Pyrimidine Analogs
Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . “2-[(3-Bromobenzyl)sulfanyl]pyrimidine” can be used as a starting material for the synthesis of these novel pyrimidine analogs .
Research and Development
“2-[(3-Bromobenzyl)sulfanyl]pyrimidine” is a compound of interest in the field of research and development . It can be used in various chemical reactions and studies to understand its properties and potential applications .
Pharmaceutical Applications
Due to its anti-inflammatory properties and potential for synthesis of novel analogs, “2-[(3-Bromobenzyl)sulfanyl]pyrimidine” has potential applications in the pharmaceutical industry . It can be used in the development of new drugs and therapies .
Mechanism of Action
Target of Action
Pyrimidines, in general, are known to have a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines interact with their targets to inhibit the expression and activities of certain inflammatory mediators . This interaction results in the suppression of inflammation.
Biochemical Pathways
Given the anti-inflammatory effects of pyrimidines, it can be inferred that they may affect the pathways involving inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
Given the anti-inflammatory effects of pyrimidines, it can be inferred that the compound may result in the suppression of inflammation at the molecular and cellular levels .
Safety and Hazards
Future Directions
While specific future directions for “2-[(3-Bromobenzyl)sulfanyl]pyrimidine” are not mentioned in the search results, pyrimidines in general have been suggested for the development of new anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S/c12-10-4-1-3-9(7-10)8-15-11-13-5-2-6-14-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVSOBLYWCIBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromobenzyl)sulfanyl]pyrimidine | |
CAS RN |
884149-78-4 |
Source
|
Record name | 2-{[(3-bromophenyl)methyl]sulfanyl}pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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